Ácido 3-metoxi-2-(trifluorometil)benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

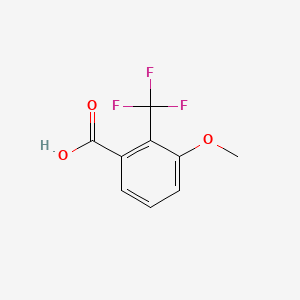

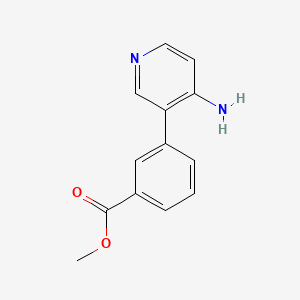

3-Methoxy-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O3. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzoic acid core. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Aplicaciones Científicas De Investigación

3-Methoxy-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of antimicrobial benzoisothiazolones , suggesting potential antimicrobial activity.

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Similar compounds have been used in biochemical genetics studies such as plasmid-encoded phthalate catabolic pathway in arthrobacter keyseri 12b .

Pharmacokinetics

The pka values of similar compounds in water and methanol have been measured, and their solubility in dense carbon dioxide has been evaluated .

Result of Action

Similar compounds have been used in the synthesis of antimicrobial benzoisothiazolones , suggesting potential antimicrobial effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-2-(trifluoromethyl)benzoic acid. For instance, the compound should be stored at ambient temperature . Also, the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide has been investigated .

Análisis Bioquímico

Biochemical Properties

3-Methoxy-2-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-Methoxy-2-(trifluoromethyl)benzoic acid has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially affecting cellular redox balance and oxidative stress levels .

Cellular Effects

The effects of 3-Methoxy-2-(trifluoromethyl)benzoic acid on cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methoxy-2-(trifluoromethyl)benzoic acid can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, potentially altering cellular energy metabolism and biosynthetic pathways .

Molecular Mechanism

At the molecular level, 3-Methoxy-2-(trifluoromethyl)benzoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For instance, 3-Methoxy-2-(trifluoromethyl)benzoic acid can bind to the active site of enzymes, inhibiting or activating their catalytic activity. This binding can lead to changes in enzyme conformation and function, ultimately affecting biochemical pathways and cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxy-2-(trifluoromethyl)benzoic acid can change over time due to factors such as stability and degradation. This compound is generally stable under ambient conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, 3-Methoxy-2-(trifluoromethyl)benzoic acid may undergo degradation, leading to the formation of degradation products that can have different biochemical properties and effects on cellular function . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, although the specific nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 3-Methoxy-2-(trifluoromethyl)benzoic acid in animal models can vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall physiology. At higher doses, 3-Methoxy-2-(trifluoromethyl)benzoic acid can exhibit more pronounced effects, including potential toxic or adverse effects . For example, high doses of this compound have been associated with oxidative stress and inflammation in animal models, potentially leading to tissue damage and impaired organ function . Threshold effects have also been observed, where the effects of 3-Methoxy-2-(trifluoromethyl)benzoic acid become more significant above a certain dosage level .

Metabolic Pathways

3-Methoxy-2-(trifluoromethyl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as hydroxylation, methylation, and conjugation with glucuronic acid . These metabolic reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases and transferases, leading to the formation of metabolites that can be further processed and excreted from the body . The involvement of 3-Methoxy-2-(trifluoromethyl)benzoic acid in these metabolic pathways can influence metabolic flux and the levels of various metabolites in cells and tissues .

Transport and Distribution

The transport and distribution of 3-Methoxy-2-(trifluoromethyl)benzoic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters and multidrug resistance-associated proteins . Once inside the cells, 3-Methoxy-2-(trifluoromethyl)benzoic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins in the extracellular matrix .

Subcellular Localization

The subcellular localization of 3-Methoxy-2-(trifluoromethyl)benzoic acid can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, 3-Methoxy-2-(trifluoromethyl)benzoic acid can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . Similarly, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by functional group transformations. The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxy-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of 3-carboxy-2-(trifluoromethyl)benzoic acid.

Reduction: Formation of 3-methoxy-2-(difluoromethyl)benzoic acid.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Comparación Con Compuestos Similares

2-(Trifluoromethyl)benzoic acid: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

3-(Trifluoromethyl)benzoic acid: Similar structure but without the methoxy group, leading to variations in its chemical and physical properties.

Uniqueness: 3-Methoxy-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical properties. The combination of these functional groups enhances its versatility in chemical synthesis and its potential biological activities .

Propiedades

IUPAC Name |

3-methoxy-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(8(13)14)7(6)9(10,11)12/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBKAUNYVVOXMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B573044.png)

![Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B573047.png)

![6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B573055.png)